2-Methoxy-4-(3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol
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Overview
Description
2-Methoxy-4-(3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol is a complex organic compound that features a phenol group substituted with a methoxy group and a triazole ring attached to a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Attachment of the Tetrahydrofuran Moiety: This step may involve nucleophilic substitution or addition reactions.
Methoxylation and Phenol Formation: The final steps would involve introducing the methoxy group and forming the phenol structure through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinones.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Various substituted phenols.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: In the development of polymers and advanced materials with unique properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and phenol group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(1H-1,2,4-triazol-5-yl)phenol: Lacks the tetrahydrofuran moiety.
4-(3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol: Lacks the methoxy group.
Uniqueness
2-Methoxy-4-(3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Properties
Molecular Formula |
C13H15N3O3 |
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Molecular Weight |
261.28 g/mol |
IUPAC Name |
2-methoxy-4-[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C13H15N3O3/c1-18-11-7-8(4-5-9(11)17)12-14-13(16-15-12)10-3-2-6-19-10/h4-5,7,10,17H,2-3,6H2,1H3,(H,14,15,16) |
InChI Key |
XQQYWMZRBREULE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NNC(=N2)C3CCCO3)O |
Origin of Product |
United States |
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